Bisphenol S

Description

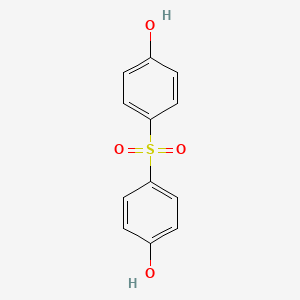

4,4'-sulfonyldiphenol is a sulfone that is diphenyl sulfone in which both of the para hydrogens have been replaced by hydroxy groups. It has a role as a metabolite and an endocrine disruptor. It is a sulfone and a bisphenol. It is functionally related to a diphenyl sulfone.

4,4'-Sulfonyldiphenol has been reported in Trypanosoma brucei with data available.

structure and RN in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59790-00-0 | |

| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3022409 | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3663 g/cu cm at 15 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, Needles (from water), orhombic bipyramidol | |

CAS No. |

80-09-1, 25641-61-6 | |

| Record name | Bisphenol S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphonylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Sulfonyldiphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonyldiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphonylbisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

240.5 °C | |

| Record name | Bisphenol S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bisphenol S (BPS) Toxicokinetics and Metabolism: An In-Depth Technical Guide

Executive Summary: The "Regrettable Substitution" Paradox

As regulatory pressure mounts against Bisphenol A (BPA), Bisphenol S (BPS) has emerged as the primary industrial alternative for polycarbonate plastics and thermal paper. However, the assumption that BPS is a safer alternative is chemically and toxicokinetically flawed.

This guide details the in vivo toxicokinetics (TK) of BPS, revealing a critical mechanism: while BPS undergoes rapid Phase II metabolism similar to BPA, its systemic clearance in humans is significantly slower, and its persistence in fetal compartments is higher. For drug development professionals and toxicologists, understanding these nuances is essential for designing predictive safety assays and interpreting "safe" exposure limits.

Part 1: Toxicokinetic Mechanisms

Absorption and Bioavailability

The route of exposure dictates the toxicological burden of BPS.

-

Oral Exposure (The First-Pass Shield): Upon oral ingestion, BPS is rapidly absorbed from the gastrointestinal tract. However, it is subject to extensive presystemic metabolism (first-pass effect) in the liver.

-

Bioavailability:[1][2] In humans, the oral bioavailability of free (unconjugated) BPS is low (<10%), as the majority is converted to BPS-glucuronide (BPS-G) before entering systemic circulation.

-

Species Difference: Rodents (rats/mice) exhibit higher bioavailability of free BPS compared to humans, which complicates direct extrapolation of toxicity data without allometric scaling factors.

-

-

Dermal Exposure (The Metabolic Bypass): Dermal absorption (e.g., handling thermal paper) presents a higher risk profile. The skin lacks the high expression of UGT enzymes found in the liver. Consequently, BPS absorbed dermally bypasses the hepatic first-pass metabolism, entering the systemic circulation largely as free BPS.

-

Kinetics: Dermal absorption is slower but sustained, acting as a reservoir that prolongs the terminal half-life (

) significantly compared to oral exposure.

-

Distribution and Fetal Accumulation

Once in circulation, BPS distributes into tissues based on its lipophilicity (

-

Protein Binding: BPS exhibits moderate binding to plasma proteins (albumin).

-

The Fetal Trap: BPS crosses the placental barrier.[3][4] Critical studies indicate that BPS has a longer half-life in the fetal compartment compared to the maternal circulation. Unlike BPA, which is rapidly cleared back to the mother or metabolized, BPS shows higher persistence in fetal tissues, likely due to the immature glucuronidation capacity of the fetus and slower back-transport rates.

Metabolism: Phase II Conjugation

The primary detoxification pathway is Phase II conjugation. Unlike Phase I oxidative metabolism (CYP450), which is minimal for BPS, conjugation renders the molecule more water-soluble for excretion.

-

Glucuronidation (Major Pathway): The hydroxyl groups of BPS are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[5]

-

Key Isoform:UGT1A9 is the primary hepatic enzyme responsible for BPS glucuronidation.[5]

-

Intestinal Contribution: UGT1A10 contributes to extrahepatic metabolism in the gut wall.

-

-

Sulfation (Minor Pathway): Sulfotransferases (SULTs) generate BPS-Sulfate (BPS-S), though this represents a smaller fraction of total metabolites compared to BPS-G.

Excretion

-

Renal Clearance: The primary route of elimination for BPS conjugates (BPS-G/S) is urine.

-

Clearance Rates: Human plasma clearance of BPS is estimated to be ~0.92 L/min, which is approximately two times lower than that of BPA (1.79 L/min).[6] This slower clearance implies that for the same external dose, the internal exposure (AUC) to BPS is higher than that of BPA.

Part 2: Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of BPS (Oral Administration)

| Parameter | Human (Adult) | Rat (Male) | Mouse (Male) | Significance |

| 0.7 - 1.0 h | ~0.5 h | ~0.25 h | Rapid absorption across all species. | |

| ~7.0 h | 5.8 - 11.9 h | 2.9 - 4.2 h | Humans eliminate BPS slower than mice but comparable to rats. | |

| Bioavailability ( | < 10% (Free) | ≤ 21% (Free) | ≤ 19% (Free) | Extensive first-pass metabolism limits free BPS exposure orally.[1] |

| Urinary Recovery | 60 - 100% | ~56% | High | Major excretion route is renal. |

| Clearance ( | 0.92 L/min | Varies | High | Slower clearance in humans vs BPA raises safety concerns. |

Note: Data aggregated from Oh et al. (2018), Gayrard et al. (2020), and NTP (2020) reports.

Part 3: Visualizing the Pathways

Diagram 1: BPS Metabolic Pathways

This diagram illustrates the conversion of BPS into its conjugated forms and the specific enzymes involved.

Caption: Metabolic fate of this compound showing the dominance of UGT1A9-mediated glucuronidation and renal excretion.

Part 4: Experimental Protocol for TK Study

Objective: To determine the plasma toxicokinetics and urinary excretion of BPS in a rodent model using LC-MS/MS.

Phase 1: Study Design & Dosing

-

Subjects: Sprague-Dawley Rats (Male/Female), cannulated (jugular vein) for serial blood sampling.

-

Dosing Vehicle: Avoid plastics. Use glass/stainless steel. Dissolve BPS in 0.5% Carboxymethylcellulose (CMC) or Ethanol:Water (5:95) mix.

-

Dose Groups:

-

Low Dose (Environmental relevant): 50 µg/kg bw.

-

High Dose (Toxicological limit): 5 mg/kg bw.

-

Control: Vehicle only.

-

Phase 2: Sample Collection (Self-Validating Steps)

-

Blood Sampling: Collect at 0 (predose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48h.

-

Validation: Use heparinized glass capillaries. Immediately centrifuge at

to separate plasma. -

Stabilization: Add formic acid (0.1% v/v) to plasma aliquot to inhibit residual glucuronidase activity. Store at

.

-

-

Urine Sampling: Metabolic cages. Collect fractions at 0-6h, 6-12h, 12-24h, 24-48h.

Phase 3: Analytical Methodology (LC-MS/MS)

This protocol uses a "Total vs. Free" subtraction method.

Step 3.1: Sample Preparation

-

Free BPS: Take 100 µL plasma. Spike with Internal Standard (IS)

-BPS or d4-BPS . Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Dry and reconstitute in 50:50 Methanol:Water. -

Total BPS (Free + Conjugated): Take 100 µL plasma. Add

-glucuronidase/sulfatase (Helix pomatia). Incubate at -

Calculation:

.

Step 3.2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase:

-

A: Water + 1mM Ammonium Acetate (enhances ionization in negative mode).

-

B: Acetonitrile or Methanol.

-

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (BPS ionizes best as

). -

Transitions (MRM):

-

BPS:

(Quantifier), -

IS (d4-BPS):

.

-

Diagram 2: TK Study Workflow

Caption: Analytical workflow for distinguishing Free BPS from Total BPS (Conjugated) in biological matrices.

References

-

Comparative toxicokinetics of this compound in rats and mice following gavage administration Source: Toxicology and Applied Pharmacology, 2020.[6] URL:[Link]

-

Toxicokinetics of this compound in rats for predicting human this compound clearance from allometric scaling Source: Toxicology and Applied Pharmacology, 2020.[6] URL:[Link]

-

Pharmacokinetics of this compound in humans after single oral administration Source: Environment International, 2018. URL:[Link]

-

Toxicokinetics of bisphenol A, this compound, and bisphenol F in a pregnancy sheep model Source: Archives of Toxicology, 2021. URL:[Link]

-

NTP Research Report on the Toxicokinetics of this compound Source: National Toxicology Program, 2020.[7] URL:[Link]

-

Differences in the glucuronidation of bisphenols F and S between two homologous human UGT enzymes, 1A9 and 1A10 Source: Xenobiotica, 2016. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative toxicokinetics of this compound in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicokinetics of bisphenol A, this compound, and bisphenol F in a pregnancy sheep model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in the glucuronidation of bisphenols F and S between two homologous human UGT enzymes, 1A9 and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics of this compound in rats for predicting human this compound clearance from allometric scaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative toxicokinetics of this compound and bisphenol AF in male rats and mice following repeated exposure via feed - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bisphenol S (BPS) Exposure Vectors, Pharmacokinetics, and Analytical Assessment

Executive Summary: The "Regrettable Substitution" Paradigm

The pharmaceutical and toxicological communities are currently witnessing a shift in environmental contaminant profiling. As Bisphenol A (BPA) faces regulatory phase-outs, Bisphenol S (BPS) has emerged as the primary industrial alternative, particularly in thermal paper and polycarbonate feedstocks.

For drug development professionals, BPS presents a distinct pharmacokinetic challenge. Unlike BPA, BPS exhibits higher thermal stability and resistance to biodegradation. Critical to toxicity assessments is the finding that while oral ingestion undergoes rapid hepatic clearance, dermal exposure bypasses first-pass metabolism , leading to higher systemic bioavailability of the biologically active, unconjugated phenol.

This guide details the exposure reservoirs, comparative pharmacokinetics, and validated analytical protocols required for rigorous BPS assessment in human matrices.

Environmental Reservoirs & Source Attribution

To design effective exposure models, researchers must distinguish between high-volume/low-frequency sources and chronic/low-volume sources.

Thermal Paper: The Dominant Dermal Vector

The most significant source of high-concentration BPS exposure is thermal receipt paper. Unlike dietary sources where BPS is a trace migrant, thermal paper uses BPS as a color developer in free monomeric form.

-

Concentration: Thermal paper can contain BPS concentrations ranging from 0.07 to 21 mg/g (approx. 1-2% by weight).[1]

-

Transfer Mechanism: BPS is not chemically bound to the paper lattice. Handling facilitates rapid transfer to the stratum corneum, enhanced by skin moisture or the concurrent use of hand sanitizers (alcohol/lipids increase dermal penetration).

Dietary Ingestion: The Chronic Oral Vector

-

Canned Food Linings: Epoxy resins lining metal cans often substitute BPA with BPS. Migration is accelerated by acidic food contents or heat sterilization.

-

Polycarbonate Plastics: Hydrolysis of BPS-based polymers releases monomers into water or food matrices.

-

Data Point: While dietary intake is estimated to be in the nanogram/kg BW/day range, it represents a continuous, chronic baseline exposure.

Biokinetics: The Route-Dependent Bioavailability Divergence

Understanding the route of administration (ROA) is critical for interpreting toxicity data. The physiological impact of BPS is dictated by the ratio of Free BPS (Active) to Glucuronidated BPS (Inactive) in systemic circulation.

Oral Pharmacokinetics (The Hepatic Firewall)

Upon ingestion, BPS is rapidly absorbed but subjected to extensive first-pass metabolism in the liver.[2]

-

Metabolic Pathway: UDP-glucuronosyltransferases (UGTs) conjugate BPS to BPS-Glucuronide (BPS-G).

-

Clearance: The half-life (

) in humans is approximately <7 hours, with >90% excreted in urine.[3] -

Bioavailability: Systemic bioavailability of free BPS is typically <10% due to this hepatic efficiency.[2]

Dermal Pharmacokinetics (The Systemic Bypass)

Dermal absorption creates a "depot effect" in the skin, releasing BPS directly into the systemic circulation via the venous supply, bypassing the portal vein and liver.

-

Metabolic Deficiency: The skin possesses significantly lower UGT activity compared to the liver.

-

Result: A higher percentage of the absorbed dose reaches target tissues (breast, gonads) as the biologically active unconjugated parent compound.

Visualization: Pharmacokinetic Fate

The following diagram illustrates the differential fate of BPS based on exposure route, highlighting the "First-Pass" filter versus the "Dermal Bypass."

Figure 1: Comparative pharmacokinetics of BPS. Note the red arrow indicating the dermal route's ability to bypass hepatic inactivation, delivering higher loads of active phenol to systemic circulation.

Molecular Mechanisms of Action[4]

BPS is not biologically inert. It functions as an endocrine-disrupting chemical (EDC) with potency often comparable to BPA.[4]

Nuclear Receptor Activation

-

Estrogen Receptors (ER

, ER -

Mechanism: Binding induces receptor dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, altering gene transcription.

Non-Monotonic Dose Response

Like many hormones, BPS can exhibit non-monotonic dose responses, where low doses (environmental relevance) may trigger significant signaling effects that are not predicted by high-dose toxicology studies.

Analytical Protocols: Validated Quantification

For researchers measuring BPS in human matrices (serum, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Quality Attributes (CQA)

-

Internal Standards: You must use isotope-labeled standards (

-BPS or -

Contamination Control: BPS is ubiquitous.[5] All glassware must be solvent-rinsed (methanol/acetone). Avoid polycarbonate labware.

Experimental Workflow: Serum Extraction & Analysis

This protocol ensures the separation of "Free" vs. "Total" BPS, which is essential for determining the route of exposure and metabolic capacity.

Step-by-Step Methodology:

-

Sample Aliquoting:

-

Aliquot 200

L of human serum. -

Spike with 10

L of Internal Standard (

-

-

Enzymatic Hydrolysis (For "Total" BPS):

-

Note: Skip this step to measure "Free" BPS.

-

Add

-glucuronidase/sulfatase (e.g., Helix pomatia). -

Incubate at 37°C for 12 hours.

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 1.8

m particle size for UPLC). -

Mobile Phase: Water (A) and Methanol (B) with 0.1% Ammonium Fluoride (enhances ionization in negative mode).

-

Ionization: Electrospray Ionization (ESI) Negative Mode.

-

Transitions (MRM):

-

Quantifier: m/z 249

108 -

Qualifier: m/z 249

92

-

-

Visualization: Analytical Workflow

The following diagram outlines the decision tree for speciation (Free vs. Total) and analysis.

Figure 2: Analytical workflow for differentiating Free vs. Total BPS. This differentiation is critical for assessing the efficiency of hepatic metabolism.

Summary of Quantitative Data

| Parameter | Bisphenol A (BPA) | This compound (BPS) | Relevance to Drug Dev |

| Primary Source | Food Packaging | Thermal Paper | Dermal absorption models required |

| Oral Bioavailability | < 10% (High First-Pass) | < 10% (High First-Pass) | Low systemic risk via diet |

| Dermal Bioavailability | Moderate | High (Metabolically Stable) | High systemic risk via handling |

| Half-Life (Oral) | ~ 6 hours | < 7 hours | Rapid clearance if ingested |

| Receptor Affinity | ER | ER | Endocrine disruption potential |

| Thermal Stability | Moderate | High | Persistent in environment/products |

References

-

Gely, C. A., et al. (2021). "A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples."[4] Environment International.[4] Link

-

Liu, J., & Martin, J. W. (2017). "Prolonged exposure to this compound facilitates adipogenesis in primary human preadipocytes." Environmental Health Perspectives. Link

-

Oh, J., et al. (2018). "Pharmacokinetics of this compound in humans after single oral administration."[2][9] Environment International.[4] Link

-

Thayer, K. A., et al. (2016). "Bisphenol A, this compound, and 4-Hydroxyphenyl 4-Isoprooxyphenylsulfone (BPSIP) in Urine and Blood of Cashiers." Environmental Health Perspectives. Link

-

Rochester, J. R., & Bolden, A. L. (2015). "this compound and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes." Environmental Health Perspectives. Link

-

Bernier, M. R., & Vandenberg, L. N. (2017). "Handling of thermal paper: Implications for dermal exposure to bisphenol A and this compound." PLOS ONE. Link

Sources

- 1. BPA and its analogues in thermal papers: an assessment of presence and dermal exposure - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00132J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. An insight into bisphenol A, food exposure and its adverse effects on health: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. ipen.org [ipen.org]

- 8. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Bisphenol A and this compound Percutaneous Absorption and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Ripple: A Technical Guide to the Ecotoxicological Effects of Bisphenol S in Aquatic Environments

This guide provides a comprehensive technical overview of the environmental fate and toxicological effects of Bisphenol S (BPS) on aquatic ecosystems. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes current knowledge, details robust analytical and toxicological methodologies, and offers insights into the mechanistic underpinnings of BPS's impact on aquatic life.

Introduction: The Rise of a "Safer" Alternative and an Emerging Environmental Challenge

Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, mounting evidence of its endocrine-disrupting properties led to widespread public concern and regulatory restrictions. This created a market demand for alternatives, with this compound (BPS) emerging as a primary substitute due to its superior thermal and light stability. Initially marketed as a safer alternative, a growing body of scientific evidence now indicates that BPS is not inert and may pose similar, if not distinct, risks to aquatic ecosystems.[1][2]

This guide delves into the scientific intricacies of BPS in the aquatic realm, moving beyond a simple declaration of its presence to a nuanced exploration of its effects and the methodologies employed to uncover them.

Physicochemical Properties and Environmental Fate of BPS

Understanding the environmental behavior of BPS begins with its chemical properties. With a lower octanol-water partition coefficient (logKow) of 1.65 compared to BPA's 3.32, BPS is more water-soluble.[3] This higher water solubility suggests a greater mobility in aquatic systems and potentially lower bioconcentration in fatty tissues compared to BPA. However, its persistence and potential for long-range transport remain areas of active research.

BPS is frequently detected in various environmental matrices, including surface water, sediment, and even thermal paper receipts which act as a direct source to aquatic environments through wastewater and landfill leachate.[4][5] While BPS is biodegradable, the process can be slow, allowing for its persistence and the potential for chronic exposure in aquatic organisms.[4]

Analytical Methodologies for the Quantification of BPS

The accurate assessment of BPS in environmental and biological samples is paramount for understanding its prevalence and for conducting meaningful toxicological studies. The gold standard for BPS quantification involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

Detailed Protocol: Extraction and Quantification of BPS in Water Samples

This protocol outlines a robust method for the extraction of BPS from water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS analysis.

3.1.1 Materials and Reagents

-

This compound (analytical standard)

-

BPA-d16 (internal standard)

-

Methanol, Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Glass fiber filters (0.7 µm)

-

Glassware (pre-cleaned with methanol and baked to prevent contamination)

3.1.2 Sample Preparation and Extraction

-

Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

-

Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

-

Spiking: Add an internal standard (e.g., BPA-d16) to the filtered water sample to correct for matrix effects and variations in extraction efficiency.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a solution of water and a small percentage of methanol to remove interfering substances.

-

Elution: Elute the retained BPS from the cartridge using an organic solvent, typically methanol or acetonitrile.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

3.1.3 Instrumental Analysis (UPLC-MS/MS)

-

Chromatographic Separation: Utilize a C18 column with a gradient elution of water and methanol/acetonitrile (both often with a small amount of formic acid to improve ionization).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for BPS and the internal standard (Multiple Reaction Monitoring - MRM).

3.1.4 Quality Assurance/Quality Control (QA/QC)

-

Method Blanks: Analyze a blank sample with each batch to check for contamination.

-

Matrix Spikes: Spike a real sample with a known concentration of BPS to assess matrix interference and recovery.

-

Calibration Curve: Prepare a multi-point calibration curve using BPS standards to ensure linearity and accurate quantification.

-

Internal Standards: Use an isotopically labeled internal standard like BPA-d16 to correct for analytical variability.[6]

Ecotoxicological Effects of BPS on Aquatic Organisms

BPS exerts a wide range of adverse effects on aquatic organisms, from primary producers to vertebrates. Its primary mode of action is the disruption of endocrine systems, but its toxicity extends to other physiological processes.

Endocrine Disruption: A Multi-pronged Assault

BPS is a known endocrine-disrupting chemical (EDC), interfering with the normal functioning of hormonal systems.[1] Its effects are mediated through interactions with several key receptors and pathways.

4.1.1 The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory pathway for reproduction. BPS has been shown to disrupt this axis in fish, leading to:

-

Altered Gene Expression: BPS exposure can alter the transcription of genes within the HPG axis, including those for gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][4]

-

Changes in Sex Steroid Hormones: Studies have demonstrated that BPS can alter the levels of plasma 17β-estradiol and testosterone in fish.[7]

-

Reproductive Impairment: These molecular and hormonal changes can manifest as reduced egg production, decreased fertilization rates, and delayed hatching in fish.[7]

4.1.2 The Hypothalamic-Pituitary-Thyroid (HPT) Axis

The thyroid system is essential for normal development, growth, and metabolism. BPS can disrupt the HPT axis, causing:

-

Altered Thyroid Hormone Levels: BPS exposure has been linked to changes in whole-body concentrations of thyroid hormones (thyroxine - T4 and triiodothyronine - T3) in zebrafish larvae.[8]

-

Modified Gene Expression: Key genes involved in the HPT axis can have their expression patterns altered by BPS.[8]

Diagram: BPS Disruption of the HPG and HPT Axes

Caption: BPS interferes with both the HPG and HPT axes.

Developmental and Neurotoxicity

The early life stages of aquatic organisms are particularly vulnerable to chemical stressors. BPS has been shown to cause developmental abnormalities and neurotoxic effects.

-

Developmental Toxicity: Exposure to BPS can lead to decreased hatching rates and morphological changes in freshwater invertebrates and fish embryos.[3]

-

Neurotoxicity: BPS can alter locomotor activity in larval zebrafish, suggesting an impact on the developing nervous system. While some studies suggest BPS may be less neurotoxic than other bisphenols like BPAF, it still presents a risk.[9]

Immunotoxicity

The immune system is a sensitive target for environmental contaminants. BPS has been demonstrated to have immunomodulatory effects in fish.

-

Pro-inflammatory Response: In vitro studies using fish primary macrophages have shown that environmentally relevant concentrations of BPS can increase the production of nitric oxide and reactive oxygen species, as well as the expression of inflammatory cytokine genes.[10]

-

Impaired Phagocytosis: BPS exposure can impair the phagocytic capability of fish macrophages, potentially reducing their ability to fight off pathogens.[10]

Effects on Primary Producers and Microbial Communities

The impacts of BPS extend to the base of the aquatic food web.

-

Toxicity to Algae: BPS has been shown to be toxic to freshwater algae, with varying sensitivity among species. For example, some studies have found Navicula sp. to be more sensitive to BPS than Chlorella vulgaris.[11]

-

Impact on Microbial Communities: The introduction of micropollutants like BPS can alter the structure and function of aquatic microbial communities, which play a crucial role in nutrient cycling and the degradation of organic matter.[6][12]

Co-exposure with Microplastics

A growing concern is the interaction of chemical contaminants with microplastics in the environment. Studies have shown that the presence of microplastics can increase the bioaccumulation of BPS in zebrafish, potentially exacerbating its toxic effects.[13]

Experimental Models and Protocols in BPS Ecotoxicology

The selection of appropriate experimental models and standardized protocols is crucial for generating reliable and comparable data on the effects of BPS.

The Zebrafish Model: A Powerful Tool for Endocrine Disruptor Research

The zebrafish (Danio rerio) has emerged as a key model organism in ecotoxicology for several reasons:

-

Genetic Homology: Zebrafish share a high degree of genetic similarity with humans, making them relevant for understanding potential human health risks.[9]

-

Rapid Development and High Fecundity: Their short generation time and the large number of eggs they produce make them ideal for developmental and reproductive toxicity studies.[3]

-

Transparent Embryos: The optical transparency of zebrafish embryos allows for the non-invasive, real-time observation of developmental processes and the effects of chemical exposure.[3]

-

Established Protocols: Standardized test guidelines, such as the OECD 236 for the Fish Embryo Acute Toxicity (FET) Test, are available for zebrafish.[8]

Protocol: Zebrafish Embryo Acute Toxicity (FET) Test (adapted from OECD 236)

This protocol provides a framework for assessing the acute toxicity of BPS to zebrafish embryos.

-

Test Organisms: Use newly fertilized zebrafish eggs (less than 3 hours post-fertilization).

-

Test Solutions: Prepare a range of BPS concentrations in a suitable culture medium, along with a negative control (medium only) and a solvent control if a carrier solvent is used.

-

Exposure: Place a specific number of viable embryos into each well of a multi-well plate containing the test solutions.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 26 ± 1°C) with a defined light-dark cycle.

-

Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for four apical endpoints:

-

Coagulation of fertilized eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat

-

-

Data Analysis: For each concentration, calculate the cumulative mortality at each observation time. Determine the LC50 (lethal concentration for 50% of the organisms) at 96 hours.

Diagram: Zebrafish Embryo Acute Toxicity Test Workflow

Caption: Workflow for the Fish Embryo Acute Toxicity (FET) Test.

Protocol: In Vitro Estrogen Receptor Transactivation Assay

This assay is used to determine the estrogenic activity of BPS by measuring its ability to activate the estrogen receptor (ER).

-

Cell Line: Use a cell line that has been stably transfected with a plasmid containing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

-

Exposure: Culture the cells in multi-well plates and expose them to a range of BPS concentrations. Include a positive control (e.g., 17β-estradiol) and a negative/vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter gene activity to cell viability (if necessary) and express the results as a fold-induction over the vehicle control. Calculate the EC50 (effective concentration to produce 50% of the maximal response).

Quantitative Data Summary

The following tables summarize key quantitative data related to the ecotoxicology of BPS.

Table 1: Environmental Concentrations of BPS

| Environmental Matrix | Concentration Range | Location | Reference |

| Surface Water | 3.4 ng/L (mean) | Japan | [3] |

| Surface Water | 26.5 ng/L (mean) | India | [3] |

| Surface Water | 0.51 ng/L (mean) | China | [3] |

| Wastewater | < MDL - 1249 ng/L | Poland | [14] |

Table 2: Ecotoxicity of BPS to Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Navicula sp. (freshwater alga) | 120-h EC50 | 3.89 mg/L | [11] |

| Chlorella vulgaris (freshwater alga) | 120-h EC50 | 25.19 mg/L | [11] |

| Spirulina sp. | 72h EC50 | 6.31 mg/L | [15] |

| Zebrafish (Danio rerio) | Reproductive effects (decreased egg production) | ≥0.5 µg/L | [7] |

Conclusion and Future Research Directions

The evidence is clear: this compound is not a benign substitute for BPA. It is a biologically active compound that exerts a range of adverse effects on aquatic organisms, primarily through the disruption of endocrine pathways. While often found at lower concentrations than BPA in the environment, its higher water solubility and potential for chronic exposure warrant significant concern.

Future research should focus on several key areas:

-

Long-term, multi-generational studies: To fully understand the population-level impacts of chronic BPS exposure.

-

Mixture toxicity: Investigating the synergistic or antagonistic effects of BPS in combination with other environmental contaminants, including other bisphenols and microplastics.

-

Development of truly benign alternatives: A shift in focus from "drop-in" replacements to the design of inherently safer chemicals is needed.

-

Advanced remediation technologies: Improving methods for the removal of BPS from wastewater effluents.

By continuing to employ rigorous scientific methodologies and maintaining a precautionary approach, the scientific community can provide the necessary data to inform effective environmental management and regulation of BPS and other emerging contaminants.

References

- Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). MDPI.

-

The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). ResearchGate. [Link]

-

Detecting Bisphenol A (BPA) in Infant Products with Mass Spec. (2016). Waters Blog. [Link]

-

A critical review on remediation of this compound (BPS) contaminated water: Efficacy and mechanisms. (2019). Taylor & Francis Online. [Link]

-

Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). MDPI. [Link]

-

Toxic Effects of this compound Showing Immunomodulation in Fish Macrophages. (2017). ACS Publications. [Link]

-

Developmental this compound toxicity in two freshwater animal models. (2023). PMC - NIH. [Link]

-

Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (n.d.). Waters. [Link]

-

Test No. 305: Bioconcentration: Flow-through Fish Test. (n.d.). OECD. [Link]

-

Waterborne exposure to BPS causes thyroid endocrine disruption in zebrafish larvae. (2017). PMC. [Link]

-

Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (2025). OECD. [Link]

-

The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). NIH. [Link]

-

Bisphenols in Aquatic Products from South China: Implications for Human Exposure. (n.d.). NIH. [Link]

-

Loss of adult visual responses by developmental BPA exposure is correlated with altered estrogenic signaling. (2025). PMC - PubMed Central. [Link]

-

Quality Assurance Project Plan: Evaluation of Bisphenol A in Products Regulated by the State of Washington. (n.d.). Washington State Department of Ecology. [Link]

-

BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. (n.d.). Regulations.gov. [Link]

-

Comparative study on the toxicity and removal of this compound in two typical freshwater algae. (2021). PubMed. [Link]

-

Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. (2023). NIH. [Link]

-

Zebrafish Model Organism: Biology, Benefits, and Applications. (2025). ZeClinics. [Link]

-

Detrimental Effects of Bisphenol Compounds on Physiology and Reproduction in Fish: A Literature Review. (n.d.). PubMed Central. [Link]

-

Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET Matrices. (2025). NIH. [Link]

-

Repeated introduction of micropollutants enhances microbial succession despite stable degradation patterns. (2022). Oxford Academic. [Link]

-

Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (2012). OECD. [Link]

-

Bisphenol A and its Analogues Alter Appetite Control in Zebrafish. (2024). bioRxiv. [Link]

-

Zebrafish as a model to study the neuroendocrine system and toxicity of endocrine disruptors. (2024). Karolinska Institutet - Figshare. [Link]

-

Ege Journal of Fisheries and Aquatic Sciences » Submission » Investigation of toxic effects of BPA and BPA analogues (BPS and BPAF) on Spirulina sp., Desmodesmus subspicatus and Chlorella vulgaris. (2023). Ege Journal of Fisheries and Aquatic Sciences. [Link]

-

Tissue-specific bioaccumulation and health risks of bisphenols in wild fish from West and North Rivers, South China. (2023). OAE Publishing Inc.. [Link]

-

Effects of this compound Exposure on Endocrine Functions and Reproduction of Zebrafish. (2013). ACS Publications. [Link]

-

Bisphenol A Alters the Expression of Genes Involved in Lipogenesis, Inflammation, and Oxidative Stress in the Liver of Adult Zebrafish. (2025). PMC - PubMed Central. [Link]

-

Impact of this compound as an Endocrine Disruptor in a Freshwater Fish, Oreochromis mossambicus. (n.d.). Informatics Journals. [Link]

-

Determination of Bisphenol Compounds and the Bioaccumulation after Co-Exposure with Polyethylene Microplastics in Zebrafish. (2024). MDPI. [Link]

-

In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (2022). Toxicological Sciences | Oxford Academic. [Link]

-

Toxicant default guideline values for aquatic ecosystem protection: Bisphenol A in marine water. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

-

OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). (n.d.). EBTC - Your Partner for Ecotox Studies. [Link]

-

A systematic comparison of neurotoxicity of bisphenol A and its derivatives in zebrafish. (2025). ResearchGate. [Link]

-

Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the. (n.d.). Umweltbundesamt. [Link]

-

Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review. (2025). ResearchGate. [Link]

-

Actions of Bisphenol A and this compound on the Reproductive Neuroendocrine System During Early Development in Zebrafish. (2016). Oxford Academic. [Link]

-

The use of zebrafish (Danio rerio) as biomedical models. (n.d.). PMC - NIH. [Link]

-

Bisphenols's Estrogenic Effects on Brain. (2016). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Zebrafish (Danio rerio) as a model organism for investigating endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. graphviz.org [graphviz.org]

- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 7. waters.com [waters.com]

- 8. oecd.org [oecd.org]

- 9. Five reasons why zebrafish make excellent research models | NC3Rs [nc3rs.org.uk]

- 10. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecommons.cornell.edu [ecommons.cornell.edu]

- 12. Thyroid Hormone Disruptors Interfere with Molecular Pathways of Eye Development and Function in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Bisphenol A and this compound Induce Endocrine and Chromosomal Alterations in Brown Trout [frontiersin.org]

- 14. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Bisphenol S (BPS) and Nuclear Receptor Interaction: A Mechanistic & Structural Analysis

The following technical guide details the interaction of Bisphenol S (BPS) with nuclear receptors, structured for researchers and drug development professionals.

Executive Summary

This compound (BPS) was introduced as a thermal-stable substitute for Bisphenol A (BPA) under the assumption of reduced biological activity. However, emerging structural and functional data suggest that BPS is a "regrettable substitution." While it exhibits reduced affinity for Estrogen-Related Receptor Gamma (ERR

Molecular Mechanism of Action

The endocrine-disrupting potential of BPS stems from its ability to mimic endogenous hormones, allowing it to dock into the Ligand Binding Domain (LBD) of specific nuclear receptors.[2]

Estrogen Receptors (ER and ER )

Unlike endogenous 17

-

Mechanism: BPS binds to the hydrophobic pocket of the LBD. The two phenol rings of BPS mimic the A-ring of estradiol, forming hydrogen bonds with Glu353 and Arg394 (in ER

). -

Selectivity: BPS shows a slight preference for ER

over ER -

Downstream Effect: Binding induces a conformational change in Helix 12 (H12), recruiting co-activators (e.g., SRC-1) and driving the transcription of Estrogen Response Element (ERE)-driven genes.

Estrogen-Related Receptor Gamma (ERR )

This is the critical divergence point between BPA and BPS.

-

BPA: Acts as a strong binder (

nM) to ERR -

BPS: Exhibits negligible to weak binding affinity for ERR

. The sulfonyl group in BPS (replacing the dimethyl-methylene bridge in BPA) alters the electrostatic potential and steric fit, preventing the tight "lock" mechanism observed with BPA. -

Implication: BPS avoids the ERR

-mediated metabolic disruption pathway but compensates with sustained ER/AR activity.

Androgen Receptor (AR)

BPS acts primarily as an antagonist .[5]

-

Mechanism: BPS competes with Dihydrotestosterone (DHT) for the LBD. It binds but fails to stabilize the active H12 conformation required for co-activator recruitment.

-

Result: Inhibition of AR-mediated gene transcription, contributing to anti-androgenic effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR )

BPS induces adipogenesis, though less potently than BPA.[6]

-

Mechanism: BPS acts as a partial agonist.[1] Molecular docking suggests it binds to the LBD near Helix 3, stabilizing the receptor enough to promote adipocyte differentiation, though it does not fully occupy the canonical agonist pocket utilized by Rosiglitazone.

Structural Biology & Ligand Binding[6][7][8]

Understanding the atomic-level interactions is crucial for rational drug design and toxicity screening.

Key Crystal Structures (Reference Models)

While specific BPS co-crystals are rare compared to BPA, the following PDB entries serve as the structural templates for modeling BPS interactions:

| Receptor | PDB Code | Ligand | Resolution | Relevance to BPS |

| ERR | 2E2R | BPA | 1.60 Å | Defines the "strong binder" pocket. BPS docking shows steric clash/loss of H-bonds due to the sulfonyl group. |

| ER | 3UU7 | BPA | 2.20 Å | Shows the "agonist" conformation. BPS adopts a similar orientation, H-bonding with Glu353/Arg394. |

| ER | 2ZAS | 4-Cumylphenol | 2.00 Å | Useful for analyzing phenol-derivative binding modes in the |

Structural Determinants of Binding

-

The Sulfonyl Group: The

group in BPS is more polar and bulky than the isopropylidene group in BPA. This polarity reduces hydrophobic contacts in the ERR -

Phenolic Hydroxyls: Essential for anchoring the ligand. Loss of one hydroxyl (as in some metabolites) significantly reduces affinity.

Visualization of Signaling Pathways

The following diagram illustrates the differential pathways of BPA and BPS, highlighting the critical ERR

Caption: Differential signaling of BPA vs. BPS. Note the strong BPA-ERR

Experimental Methodologies

To validate BPS activity, researchers must employ self-validating protocols that account for its lower potency and solubility profile.

Luciferase Reporter Gene Assay (Transactivation)

This is the gold standard for assessing functional agonism/antagonism.

Protocol:

-

Cell Line: Use reporter cell lines (e.g., HeLa or HEK293) stably transfected with the receptor (ER

, ER -

Seeding: Seed cells at

cells/well in 96-well white-walled plates using phenol red-free media + charcoal-stripped FBS (to remove endogenous hormones). -

Treatment:

-

Agonist Mode: Treat with BPS (0.1 nM – 10

M). Positive Control: E2 (1 nM). Vehicle Control: 0.1% DMSO. -

Antagonist Mode: Co-treat with BPS + E2 (for ER) or DHT (for AR).

-

-

Incubation: 24 hours at 37°C, 5%

. -

Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Validation: Normalize to Renilla luciferase (co-transfected constitutively) to correct for cell viability and transfection efficiency.

Competitive Ligand Binding Assay (Radioligand)

Determines the physical affinity (

Protocol:

-

Preparation: Isolate recombinant LBD of the target receptor (e.g., GST-ER

-LBD). -

Tracer: Use tritiated standard (

H-E2 or -

Competition: Incubate receptor + Tracer + increasing concentrations of unlabeled BPS.

-

Separation: Use hydroxyapatite or dextran-coated charcoal to separate bound from free ligand.

-

Analysis: Measure radioactivity (CPM). Plot % Specific Binding vs. Log[BPS].

-

Causality Check: If BPS does not displace the tracer but shows activity in the reporter assay, consider non-genomic pathways (e.g., GPER signaling).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Luciferase Reporter Assay to assess BPS nuclear receptor activation.

Toxicological Implications & Drug Development

The "Safer Alternative" Myth

BPS is often marketed as "BPA-Free," implying safety. However, the data indicates:

-

Potency: While BPS

values are often higher (less potent) than BPA, they are within the range of environmental exposure levels. -

Persistence: The sulfonyl group increases thermal stability and resistance to biodegradation, potentially leading to higher bioaccumulation.

Screening Recommendations

For drug development and safety assessment of new bisphenol analogs:

-

Mandatory ERR

Screening: Use the 2E2R crystal structure for in silico docking before synthesis. -

Multi-Receptor Profiling: Do not rely solely on ER

. Screen against ER -

Metabolic Activation: Test BPS metabolites, as hydroxylation can alter receptor affinity.

References

-

Matsushima, A., et al. (2007).[4] Structural evidence for endocrine disruptor bisphenol A binding to human nuclear receptor ERR gamma. Journal of Biochemistry.

-

Delfosse, V., et al. (2012). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes.[1][7] PNAS.

-

Molina-Molina, J.M., et al. (2013).[5] In vitro study on the agonistic and antagonistic activities of bisphenol-S and other bisphenol-A congeners and derivatives via nuclear receptors. Toxicology and Applied Pharmacology.

-

Kojima, H., et al. (2019).[5] Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors. Toxicology Letters.

-

RCSB PDB. (2007). Crystal structure of human estrogen-related receptor gamma ligand binding domain complex with bisphenol A (Entry 2E2R).

Sources

- 1. rcsb.org [rcsb.org]

- 2. Binding modes and interaction mechanism of bisphenol A and its analogs in constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies on the Binding Mode of Bisphenols to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Mechanism of Bisphenol A (BPA) as an Endocrine Disruptor by Interacting with Nuclear Receptors: Insights from Molecular Dynamics (MD) Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Bisphenol S (BPS) Genotoxicity & Mutagenicity Studies

Executive Summary: The "Regrettable Substitution" Paradox

Bisphenol S (BPS) was introduced as a thermally stable, "safer" alternative to Bisphenol A (BPA) in polycarbonate plastics and epoxy resins. However, emerging toxicological data suggests a "regrettable substitution" scenario. While BPS often evades detection in standard bacterial reverse mutation assays (Ames test), it exhibits significant clastogenic and aneugenic potential in mammalian systems.

For drug development and safety assessment professionals, the critical insight is that BPS genotoxicity is not primarily driven by direct DNA mutagenesis but by oxidative stress-mediated strand breaks and interference with the spindle apparatus. This guide dissects the mechanistic divergence between mutagenicity and genotoxicity in BPS exposure.

Mutagenicity Profile: The Ames Test Anomaly

Standard regulatory batteries often start with the Ames test. For BPS, this endpoint can be misleadingly reassuring.

Bacterial Reverse Mutation Assay Results

Extensive screening using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) consistently reveals a negative mutagenic profile for BPS.

| Strain | Mutation Type Detected | Metabolic Activation (+/- S9) | BPS Result |

| TA98 | Frameshift | +/- Rat Liver S9 | Negative |

| TA100 | Base-pair substitution | +/- Rat Liver S9 | Negative |

| TA1535 | Base-pair substitution | +/- Rat Liver S9 | Negative |

| TA1537 | Frameshift | +/- Rat Liver S9 | Negative |

Interpretation for Researchers: The lack of mutagenicity in prokaryotic models implies BPS does not directly intercalate into DNA or form bulky adducts that bacterial repair systems recognize. However, this assay fails to capture the oxidative and endocrine-mediated genomic instability observed in eukaryotic cells. Do not rely solely on Ames data for BPS safety clearance.

Genotoxicity Mechanisms: Oxidative Stress & Chromosomal Instability

Unlike the negative Ames results, eukaryotic assays (Comet, Micronucleus) reveal significant DNA damage. The primary driver is the generation of Reactive Oxygen Species (ROS), leading to oxidative DNA lesions (e.g., 8-OHdG) and double-strand breaks (DSBs).

The Oxidative Stress Cascade

BPS exposure suppresses antioxidant enzymes (SOD, CAT, GSH), tilting the cellular redox balance.

-

Mechanism: ROS attack the guanine base, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG).

-

Consequence: If unrepaired by the Base Excision Repair (BER) pathway, these lesions lead to single-strand breaks (SSBs) and, upon replication fork collapse, double-strand breaks (DSBs).

Spindle Apparatus Interference (Aneugenicity)

BPS acts as an aneugen. In bovine lymphocytes and C. elegans germlines, BPS exposure correlates with:

-

Micronucleus Formation: Whole chromosomes lagging during anaphase due to spindle malfunction.

-

Synapsis Defects: Impaired homologous chromosome pairing during meiosis (observed in C. elegans), leading to aneuploidy in gametes.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from BPS exposure to observed genotoxic endpoints.

Figure 1: Mechanistic pathway linking BPS exposure to oxidative DNA damage and chromosomal instability.

Quantitative Data Summary: Key Studies

The following table synthesizes critical peer-reviewed findings, highlighting the divergence between bacterial and mammalian results.

| Assay Type | Model System | Concentration / Dose | Key Finding | Reference |

| Ames Test | S. typhimurium (TA98, TA100) | Up to 5000 µ g/plate | Negative (No increase in revertants) | [Standard Regulatory Battery] |

| Micronucleus | Bovine Lymphocytes | 10⁻⁴ M | Positive: Significant increase in micronuclei frequency.[1][2] | [Sutiakova et al.] |

| Comet Assay | HepG2 Cells | 0.1 - 10 µM | Positive: Increased tail moment (DNA strand breaks) after 24h. | [Fic et al.] |

| In Vivo Germline | C. elegans | 0.1 - 100 µM | Positive: Impaired chromosome synapsis; increased embryonic lethality. | [Allard et al.] |

| In Vivo MN | Zebrafish (Erythrocytes) | 2 - 20 mg/kg | Positive: Increased micronucleated cells; hormonal disruption. | [Santovito et al.] |

Experimental Protocol: Optimized Alkaline Comet Assay for BPS

This protocol is designed for researchers assessing BPS-induced DNA strand breaks. It accounts for BPS solubility and the sensitivity required to detect oxidative lesions.

Pre-requisites

-

Cell Line: HepG2 or CHO cells (metabolically competent lines preferred).

-

BPS Stock: Dissolve BPS in DMSO . Final DMSO concentration in culture must be <0.1% to avoid vehicle cytotoxicity.

-

Positive Control: H₂O₂ (50 µM) or Etoposide.

Step-by-Step Workflow

Step 1: Exposure

-

Seed cells at

cells/well in 6-well plates. Allow 24h attachment. -

Treat with BPS (0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Critical Check: Perform a Trypan Blue viability test. Only proceed if viability >80% to distinguish genotoxicity from cytotoxicity.

Step 2: Cell Lysis & Embedding

-

Harvest cells and resuspend in PBS (

cells/mL). -

Mix 10 µL cell suspension with 75 µL 0.5% Low Melting Point (LMP) Agarose at 37°C.

-

Pipette onto normal melting point agarose-coated slides. Cover with coverslip and solidify at 4°C for 10 min.

-

Remove coverslip. Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for minimum 1 hour at 4°C.

Step 3: Unwinding & Electrophoresis

-

Transfer slides to an electrophoresis tank filled with fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Unwinding: Let sit in buffer for 20 minutes (allows DNA unwinding and expression of alkali-labile sites).

-

Run: Electrophorese at 25V (0.74 V/cm) and 300mA for 20 minutes. Note: Keep tank on ice or at 4°C to minimize thermal damage.

Step 4: Neutralization & Staining

-

Wash slides

min in Neutralization Buffer (0.4 M Tris-HCl, pH 7.5). -

Stain with Ethidium Bromide (20 µg/mL) or SYBR Gold (more sensitive).

-

Analyze 50-100 cells per replicate using fluorescence microscopy. Calculate % Tail DNA and Olive Tail Moment .

Workflow Diagram

Figure 2: Optimized Alkaline Comet Assay workflow for detecting BPS-induced DNA damage.

Risk Assessment & Regulatory Implications

The divergence in BPS toxicity data presents a challenge for regulatory classification.

-

Germline Toxicity: Studies in C. elegans and Zebrafish indicate that BPS affects meiotic prophase I, causing defects similar to BPA. This suggests a risk of aneuploidy in offspring , a transgenerational effect not captured by standard somatic cell assays.

-

Cumulative Risk: BPS is often present in mixtures. Co-exposure with other bisphenols (BPA, BPF) or endocrine disruptors can have additive or synergistic genotoxic effects.

-

Recommendation: Drug developers and toxicologists should prioritize micronucleus assays and germ cell endpoints over standard Ames testing when evaluating BPS-containing materials or potential pharmaceutical impurities.

References

-

Fic, A. et al. (2013). Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells. Arhiv za Higijenu Rada i Toksikologiju.

-

Sutiakova, I. et al. (2014). Micronucleus assay in bovine lymphocytes after exposure to bisphenol A in vitro.[2] Environmental Science and Pollution Research.

-

Allard, P. & Colaiácovo, M.P. (2010). Bisphenol A impairs the double-strand break repair machinery in the germline and causes chromosome abnormalities. PNAS.[3]

-

Ji, K. et al. (2013). Effects of this compound Exposure on Endocrine Functions and Reproduction of Zebrafish. Environmental Science & Technology.

-

Santovito, A. et al. (2018). In vitro evaluation of the genotoxic and oxidative stress effects of bisphenol A on human lymphocytes. Toxicology in Vitro.[1][2]

-

Chen, Y. et al. (2016). Exposure to the BPA-Substitute this compound Causes Unique Alterations of Germline Function. PLOS Genetics.[4]

-

Mokra, K. et al. (2022). Bisphenol A and its analogs: A review of their toxicity and impact on human health. Journal of Clinical Medicine.

Sources

Comparative Thermal Dynamics of Bisphenol Analogues: BPS vs. BPA

Executive Summary

The transition from Bisphenol A (BPA) to Bisphenol S (BPS) in industrial and pharmaceutical applications is often driven by toxicological concerns, yet it introduces profound shifts in thermal processing windows. This guide provides a technical dissection of the thermal stability profiles of these two analogues.

The Core Thesis: BPS exhibits significantly higher thermal rigidity than BPA, characterized by a melting point shift of approximately +90°C and a higher resistance to oxidative degradation. This stability stems directly from the substitution of the isopropylidene linker with a sulfonyl group, altering the molecular dipole and lattice energy. For researchers, this implies that BPS is not merely a chemical substitute but a thermodynamic upgrade that requires recalibrated processing parameters to avoid incomplete phase transitions or inadvertent high-temperature leaching.

Molecular Architecture & Bond Energetics

To understand the thermal behavior, we must first analyze the bond dissociation energies (BDE) and steric constraints of the central linkers.

Structural Determinants[1]

-

Bisphenol A (BPA): Features a central isopropylidene group [

]. This group is electron-donating and sterically bulky but relatively flexible. The quaternary carbon is a "hotspot" for radical attack and thermal scission. -

This compound (BPS): Features a central sulfonyl group [

]. This group is strongly electron-withdrawing, highly polar, and rigid. It induces a significant molecular dipole, facilitating strong intermolecular interactions (dipole-dipole) that are absent in BPA.

Mechanistic Impact Flow

The following diagram illustrates how these structural differences dictate the macroscopic thermal properties.

Figure 1: Structural causality flow linking molecular architecture to thermal transition temperatures.

Comparative Thermal Transition Metrics

The following data aggregates standard differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) values. Note the distinct "Stability Gap" between the two compounds.[1]

| Property | Parameter | Bisphenol A (BPA) | This compound (BPS) | Delta ( |

| Phase Transition | Melting Point ( | |||

| Degradation | ||||

| Max Decomposition | ||||

| Residue | Char Yield (at | Low ( | Moderate ( | High Stability |

Technical Insight: The high

Degradation Mechanisms: The Pathways

Understanding how these molecules break down is critical for predicting toxicity and byproduct formation during thermal stress (e.g., autoclaving or extrusion).

BPA: The Isopropylidene Scission

BPA degradation is dominated by the weakness of the quaternary carbon bond.

-

Initiation: Homolytic cleavage of the methyl group at the isopropylidene bridge.

-

Propagation: Scission of the bridge leads to the formation of Phenol and Isopropenyl Phenol (IPP) .

-

Kinetics: Activation Energy (

)

BPS: Sulfonyl Cleavage

BPS is more robust. The

-

Initiation: Requires higher energy to break the

bond. -

Propagation: Cleavage results in the extrusion of Sulfur Dioxide (

) and the formation of reactive phenolic radicals, which often recombine to form complex char structures (dibenzothiophenes). -

Kinetics: Activation Energy (

) is typically higher, often exceeding

Figure 2: Divergent thermal degradation pathways. Note the gas extrusion (SO2) in BPS vs. monomeric splitting in BPA.

Experimental Protocol: Validating Stability

To verify these properties in your own lab, use the following self-validating protocol. This avoids common artifacts like "pan creep" or oxidative masking.

Protocol: High-Resolution TGA/DSC

Objective: Determine precise

-

Sample Prep:

-

Grind sample to fine powder (<50

) to maximize thermal contact. -

Crucial: Dry BPS at

for 2 hours. BPS is hygroscopic due to the sulfone group; moisture will appear as a false degradation peak at

-

-

Pan Selection:

-

Use Hermetic Alumina pans with a laser-drilled pinhole.

-

Why? Aluminum pans melt at

(too close to degradation limits) and can react with phenolic hydroxyls at high temps. Alumina is inert.

-

-

Atmosphere:

-

Nitrogen (Inert): 50 mL/min (Purge). Use for determining intrinsic bond stability.

-

Air (Oxidative): 50 mL/min. Use for simulating real-world processing stability.

-

-

Ramp Profile:

-

Step 1: Equilibrate at

. -

Step 2: Ramp

to -

Step 3: Isotherm 5 min.

-

Step 4: Ramp

to

-

-

Analysis:

-

Calculate

at the intersection of the baseline and the tangent of the weight loss curve. -

Do not rely solely on

as it includes volatile impurities.

-

Strategic Implications for Development

For Polymer Processing

If substituting BPA with BPS in a formulation:

-

Viscosity: Expect higher melt viscosity. You may need to increase processing temps by

. -

Thermal History: BPS is more prone to "browning" (charring) if held at melt temperature too long, despite its higher stability, due to the formation of sulfur-based chromophores.

For Drug Delivery/Safety

-

Leaching: While BPS is thermally stable, its higher polarity increases its solubility in aqueous environments compared to BPA. Thermal stability does not equate to hydrolytic stability in biological media.

-

Sterilization: BPS-based polymers are generally safer for steam sterilization (

) than BPA-based ones, as the

References

-

Liao, C., & Kannan, K. (2013). Concentrations and Profiles of Bisphenol A and Other Bisphenol Analogues in Foodstuffs from the United States and Their Implications for Human Exposure. Journal of Agricultural and Food Chemistry. [Link]

-

NIST Chemistry WebBook. (n.d.). 4,4'-Sulfonyldiphenol (this compound) Phase change data. National Institute of Standards and Technology. [Link]

-

Usman, A., & Ahmad, M. (2016). From BPA to its analogues: Is it a safe journey? Chemosphere. [Link]

-

ECHA (European Chemicals Agency). (2020). This compound - Substance Information and Support Document. [Link]

-

Pivnenko, K., et al. (2015). Bisphenol A and its structural analogues in household waste paper. Waste Management. [Link]

Sources

Technical Guide: Bisphenol S (BPS) Biodegradation in Soil and Aquatic Systems

This guide details the biodegradation mechanisms, environmental fate, and experimental analysis of Bisphenol S (BPS), designed for researchers in environmental toxicology and bioremediation.

Executive Summary

This compound (BPS) was introduced as a thermally stable alternative to Bisphenol A (BPA). However, its sulfonyl group (

Part 1: Physicochemical Fate & Bioavailability

The environmental persistence of BPS is governed by its interaction with the matrix. Unlike BPA, which is driven by hydrophobic partitioning, BPS mobility is influenced by its polarity.

Comparative Properties Table

| Property | Bisphenol A (BPA) | This compound (BPS) | Impact on Biodegradation |

| Bridge Structure | Isopropylidene ( | Sulfonyl ( | The sulfonyl group is electron-withdrawing, deactivating the phenolic rings to electrophilic attack (e.g., by oxygenases). |